molecular formula C23H19FN2O4 B11050719 4-[(4-Fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid

4-[(4-Fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid

Cat. No. B11050719
M. Wt: 406.4 g/mol
InChI Key: ONDFJSDDIDXXQC-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a carbamoyl group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as boronic acids and esters, and catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(4-Fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-[(4-Fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

properties

Molecular Formula

C23H19FN2O4

Molecular Weight

406.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C23H19FN2O4/c24-16-11-13-17(14-12-16)25-22(27)19-20(15-7-3-1-4-8-15)26(30-21(19)23(28)29)18-9-5-2-6-10-18/h1-14,19-21H,(H,25,27)(H,28,29)

InChI Key

ONDFJSDDIDXXQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)C(=O)O)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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